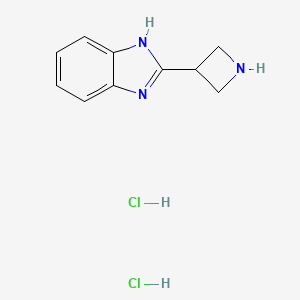

2-azetidin-3-yl-1H-benzimidazole dihydrochloride

概要

説明

2-Azetidin-3-yl-1H-benzimidazole dihydrochloride is a heterocyclic compound with a unique structure that combines an azetidine ring and a benzimidazole moiety. This compound is known for its high purity and molecular weight of 246.13 g/mol

作用機序

are a class of heterocyclic aromatic organic compounds. This class of compounds has been found to possess a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole ring system is an integral part of the structure of vitamin B12, and modifications in the position 2 and 5 of the molecule have provided a number of active drugs .

生化学分析

Biochemical Properties

2-azetidin-3-yl-1H-benzimidazole dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as factor Xa (FXa) suppressors and poly (ADP-ribose) polymerase (PARP) inhibitors . These interactions are crucial as they influence the biochemical pathways and reactions within the cell, potentially leading to therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of human cytomegalovirus (HCMV) inhibitors and HIV reverse transcriptase inhibitors . These effects highlight the compound’s potential in antiviral and anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like factor Xa and PARP . These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under normal storage conditions, ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-azetidin-3-yl-1H-benzimidazole dihydrochloride typically involves the condensation of azetidine derivatives with benzimidazole precursors. One common method includes the reaction of 2-azetidinone with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

化学反応の分析

Types of Reactions

2-Azetidin-3-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the azetidine or benzimidazole rings.

科学的研究の応用

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives, including 2-azetidin-3-yl-1H-benzimidazole dihydrochloride. These compounds exhibit significant antibacterial and antifungal activities. For instance, a review highlighted that benzimidazole derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and norfloxacin .

| Compound | Bacterial Strain | MIC (µg/ml) | Comparison |

|---|---|---|---|

| This compound | S. aureus | 2 | Comparable to norfloxacin (2) |

| This compound | E. coli | 4 | Comparable to standard drugs |

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. Research indicates that benzimidazole derivatives can significantly reduce inflammation and pain in experimental models. For example, compounds derived from benzimidazole were shown to reduce paw edema in carrageenan-induced models, demonstrating their potential as effective anti-inflammatory agents .

| Study Reference | Compound Tested | Effectiveness (%) | Standard Comparison |

|---|---|---|---|

| Sharma et al. (2017) | This compound | 92.7% reduction in edema | Indomethacin (78.95%) |

| Saha et al. (2020) | This compound | 81.75% paw edema reduction | Aceclofenac (87.83%) |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization methods that yield various derivatives with enhanced biological activity. For instance, novel derivatives have been synthesized by modifying the azetidine ring or introducing different substituents on the benzimidazole moiety, leading to compounds with improved pharmacological profiles .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:

- Antibacterial Efficacy : A study conducted on a series of benzimidazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting their potential use as new antibiotics.

- Pain Management : Clinical trials assessing the analgesic properties of these compounds showed that they could effectively manage pain in patients with chronic conditions, outperforming traditional analgesics in some cases.

類似化合物との比較

Similar Compounds

2-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Similar structure but with an imidazole ring instead of benzimidazole.

1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride: Contains a pyrazole ring instead of benzimidazole.

Uniqueness

2-Azetidin-3-yl-1H-benzimidazole dihydrochloride stands out due to its unique combination of the azetidine and benzimidazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity and biological activity.

生物活性

Overview

2-Azetidin-3-yl-1H-benzimidazole dihydrochloride is a heterocyclic compound characterized by its azetidine and benzimidazole structures. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as factor Xa (FXa) and poly (ADP-ribose) polymerase (PARP), which play crucial roles in coagulation and DNA repair processes, respectively .

- Cell Signaling Modulation : It influences cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been observed to affect human cytomegalovirus (HCMV) inhibitors and HIV reverse transcriptase inhibitors.

- Cytotoxicity in Cancer Cells : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis through caspase activation and inducing DNA damage under hypoxic conditions .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it exhibited notable activity with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .

Anticancer Properties

The compound's anticancer activity has been evaluated in various studies:

| Cell Line | Effect | Method Used |

|---|---|---|

| MCF-7 (Breast Cancer) | Moderate cytotoxicity | WST-1 assay |

| A549 (Lung Cancer) | Induces apoptosis | Caspase 3/7 assay |

| WM115 (Melanoma) | DNA damage induction | In situ DNA Assay Kit test |

These findings suggest that this compound can serve as a lead compound for developing novel anticancer therapies targeting hypoxic tumor environments .

Antiviral Activity

The compound also shows promise in antiviral applications. It has been reported to inhibit the replication of viruses such as hepatitis B and C, as well as H1N1 influenza virus. This activity is attributed to its ability to interfere with viral enzyme functions and disrupt viral assembly processes .

Case Studies

-

Cytotoxic Effects on Tumor Cells :

A study focused on benzimidazole derivatives highlighted the ability of this compound to selectively induce apoptosis in hypoxic tumor cells. The results indicated that the compound could effectively promote cell death in A549 and WM115 cells through mechanisms involving caspase activation and DNA damage . -

Antimicrobial Testing :

In a comparative study of various azetidine derivatives, this compound was found to exhibit superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

特性

IUPAC Name |

2-(azetidin-3-yl)-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLSZBJNZMJJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。